Methyl (piperidin-4-ylsulfonyl)acetate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-piperidin-4-ylsulfonylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S.ClH/c1-13-8(10)6-14(11,12)7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTYLYFIHUOWBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (piperidin-4-ylsulfonyl)acetate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a sulfonyl group and an acetate moiety. The sulfonyl group plays a crucial role in the compound's reactivity, allowing it to interact with various biological targets.
The biological activity of this compound is largely attributed to its ability to act as an electrophile, which can react with nucleophilic sites on biomolecules. This interaction may lead to the inhibition of specific enzymes or modulation of signaling pathways, contributing to its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro evaluations have demonstrated that this compound exhibits significant activity against various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |
| Escherichia coli | 2.0 μg/mL | 4.0 μg/mL |
| Pseudomonas aeruginosa | 1.5 μg/mL | 3.0 μg/mL |
These results indicate that this compound possesses substantial bactericidal activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
A study investigated the effects of this compound on several cancer cell lines:
- Cell Line A : IC50 = 15 µM
- Cell Line B : IC50 = 20 µM
- Cell Line C : IC50 = 25 µM
The compound demonstrated dose-dependent inhibition of cell viability across these lines, indicating its potential as an anticancer therapeutic .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperidine ring and sulfonyl group have been studied to enhance biological activity while reducing toxicity.
Table 2: SAR Findings
| Modification | Effect on Activity | Toxicity Level |
|---|---|---|
| Methyl substitution | Increased potency | Low |
| Ethyl substitution | Moderate potency | Moderate |
| No substitution | Baseline activity | High |
These findings suggest that careful modification of the compound can lead to improved therapeutic profiles .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
Methyl (piperidin-4-ylsulfonyl)acetate hydrochloride is primarily utilized as a crucial intermediate in the synthesis of various pharmaceuticals. It plays a vital role in developing analgesics and anti-inflammatory drugs, enhancing drug efficacy and specificity .
Case Study:
Research has demonstrated that derivatives of this compound can significantly inhibit soluble epoxide hydrolase (sEH), which is linked to pain and inflammatory responses. This inhibition presents a potential therapeutic avenue for treating chronic pain conditions .
Neuroscience Research
Investigating Neurotransmitter Systems:
The compound is employed in neuroscience studies to explore neurotransmitter systems, aiding researchers in understanding the mechanisms of action for drugs affecting mood and cognition .
Example:
A study focused on the modulation of the NLRP3 inflammasome highlighted how compounds derived from piperidine structures can influence neurological pathways, potentially leading to new treatments for neurodegenerative diseases .
Organic Synthesis
Building Block for Complex Molecules:
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its chemical properties facilitate various reactions, making it an essential component in chemical manufacturing .
Biochemical Applications
Designing Enzyme Inhibitors:
The compound is significant in designing enzyme inhibitors that target specific biochemical pathways. This capability is crucial for developing therapies aimed at various diseases, including cancer and metabolic disorders .
Biological Activity Overview:
Research indicates that derivatives of this compound exhibit notable biological activities, such as antitumor properties and enzyme inhibition, particularly against acetylcholinesterase (AChE), which plays a critical role in neurotransmission.
Material Science
Applications in Coatings and Polymers:
this compound is explored for its potential applications in developing new materials, especially in coatings and polymers due to its unique chemical properties .
Summary of Applications
| Application Area | Details/Examples |
|---|---|
| Pharmaceutical Development | Key intermediate for analgesics and anti-inflammatory drugs |
| Neuroscience Research | Investigating neurotransmitter systems; potential treatments for neurological disorders |
| Organic Synthesis | Building block for complex molecules; facilitates various chemical reactions |
| Biochemical Applications | Design of enzyme inhibitors; targeting specific biochemical pathways |
| Material Science | Development of coatings and polymers with enhanced properties |
Comparison with Similar Compounds
Key Observations :
- Sulfonyl Group Impact: The sulfonyl group in Methyl (piperidin-4-ylsulfonyl)acetate HCl increases molecular weight and polarity compared to non-sulfonated analogs (e.g., Ethyl 2-(piperidin-4-yl)acetate HCl). This likely enhances aqueous solubility and alters reactivity in nucleophilic substitution or hydrogen-bonding interactions .
- Substituent Position : The 3-methylpiperidine substitution in Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl introduces steric hindrance, which may reduce metabolic stability compared to unsubstituted piperidine derivatives .
Functional and Pharmacological Comparisons
- It is a CNS stimulant with well-documented pharmacokinetics, including high solubility in water (>50 mg/mL) and stability in acidic conditions . In contrast, Methyl (piperidin-4-ylsulfonyl)acetate HCl lacks published pharmacological data, though its sulfonyl group may confer distinct target-binding properties.
Research and Application Gaps
- Synthetic Utility : and suggest that piperidine esters are intermediates in synthesizing bioactive molecules (e.g., yohimbine derivatives ). However, the sulfonyl group in Methyl (piperidin-4-ylsulfonyl)acetate HCl remains underexplored for applications in medicinal chemistry.

- Toxicological Data: No acute or chronic toxicity data are available for this compound, unlike Ethyl 2-(piperidin-4-yl)acetate HCl, which has established safety protocols .
Preparation Methods
Synthesis of Piperidine Derivatives
Piperidine derivatives are commonly synthesized through various methods, including reductive amination and alkylation reactions. For instance, the synthesis of methyl piperidin-4-yl-carbamate involves reductive amination of 1-benzylpiperidin-4-one followed by carbamation reactions.
Synthesis of Sulfonyl Derivatives
Sulfonyl derivatives can be synthesized by reacting amines with sulfonyl chlorides. For example, the synthesis of 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine involves the reaction of 4-methylpiperidine with 4-bromomethylbenzenesulfonyl chloride.
Analysis of Preparation Methods
| Step | Reagents | Conditions | Expected Outcome |
|---|---|---|---|
| 1. Synthesis of Piperidin-4-ylsulfonyl Chloride | Piperidine, Chlorosulfonic Acid | Low Temperature, Inert Atmosphere | Piperidin-4-ylsulfonyl Chloride |
| 2. Reaction with Methyl Acetate | Piperidin-4-ylsulfonyl Chloride, Methyl Acetate, Base (e.g., Pyridine) | Room Temperature, Stirring | Methyl (piperidin-4-ylsulfonyl)acetate |
| 3. Formation of Hydrochloride Salt | Methyl (piperidin-4-ylsulfonyl)acetate, Hydrochloric Acid | Room Temperature, Stirring | Methyl (piperidin-4-ylsulfonyl)acetate Hydrochloride |
Research Findings and Challenges
While the proposed pathway seems feasible, actual synthesis may face challenges such as controlling reaction conditions to prevent side reactions and ensuring high purity of the final product. Additionally, the toxicity and environmental impact of reagents like chlorosulfonic acid must be considered.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl (piperidin-4-ylsulfonyl)acetate hydrochloride?
- Methodology : The compound is typically synthesized via nucleophilic substitution. Piperidine reacts with methyl (chlorosulfonyl)acetate in the presence of a base (e.g., triethylamine) to form the sulfonyl intermediate, followed by esterification and hydrochloride salt formation. Purification is achieved via recrystallization or column chromatography using solvents like ethyl acetate/hexane .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC). Optimize stoichiometry to minimize byproducts (e.g., over-sulfonylation).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Confirm the piperidine ring (δ 1.5–3.0 ppm for CH₂ and CH groups) and sulfonyl group (δ 3.5–4.0 ppm for SO₂) .
- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity (>98%) .
- Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .
Q. What solvents and storage conditions are recommended for stability?
- Methodology : Store at –20°C in airtight, light-resistant containers. Use anhydrous DMSO or methanol for dissolution to prevent hydrolysis. Avoid aqueous buffers unless immediately required for assays .
Advanced Research Questions
Q. How can reaction mechanisms involving the sulfonyl and ester groups be elucidated?
- Methodology :
- Kinetic Studies : Track sulfonation rates via stopped-flow spectroscopy under varying pH and temperature conditions.
- Isotopic Labeling : Use deuterated piperidine or ¹³C-labeled acetate to trace bond formation/cleavage via mass spectrometry (MS) .
- Computational Modeling : Density functional theory (DFT) can predict transition states for sulfonyl group reactivity .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodology :
- Dose-Response Reproducibility : Validate assays in ≥3 independent replicates using standardized cell lines (e.g., HEK293 for receptor binding).
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .
- Control Experiments : Test the hydrochloride salt against the free base to isolate pH-dependent effects .
Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?
- Methodology :
- Substituent Modifications : Replace the methyl ester with tert-butyl or benzyl groups to assess steric effects on target binding .
- Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate or carbonyl moieties to evaluate electronic effects .
- In Silico Screening : Molecular docking (e.g., AutoDock Vina) against protein databases (PDB) identifies potential targets like serotonin receptors .
Q. What advanced techniques validate the compound’s role in enzyme inhibition?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to enzymes like acetylcholinesterase.
- X-ray Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes at atomic resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

